(S)-2-amino-2-cyclopropylethanol hydrochloride
Description
(S)-2-Amino-2-cyclopropylethanol hydrochloride is a chiral amino alcohol derivative characterized by a cyclopropane ring attached to the carbon bearing both the amino and hydroxyl groups. Its molecular formula is C₅H₁₀ClNO, with a molecular weight of 135.59 g/mol (calculated). The cyclopropane ring introduces steric strain and unique electronic properties, distinguishing it from linear or aromatic analogs. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.
Properties
IUPAC Name |
(2S)-2-amino-2-cyclopropylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-5(3-7)4-1-2-4;/h4-5,7H,1-3,6H2;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMKFTYTWTWHKM-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-cyclopropylethanol hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.
Amination: The next step involves the introduction of the amino group. This can be done through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-2-cyclopropylethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C5H11ClNO
- Molecular Weight : 137.61 g/mol
- Structure : The compound features a cyclopropyl group attached to an ethanol backbone, which contributes to its unique reactivity and biological activity.
Medicinal Chemistry
(S)-2-amino-2-cyclopropylethanol hydrochloride is being investigated for its potential therapeutic applications. Notable areas include:
- Neurodegenerative Diseases : Recent studies suggest its potential in developing drugs for conditions such as Alzheimer's and Parkinson's diseases due to its ability to modulate neurotransmitter systems and inhibit specific enzymes involved in neurodegeneration .
- Cancer Treatment : The compound has been explored as a building block for synthesizing MDM2 inhibitors, which are promising candidates for cancer therapy .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Asymmetric Synthesis : Its chiral nature makes it valuable for producing enantiomerically pure compounds. It can act as a chiral auxiliary or catalyst in various asymmetric reactions .
- Synthesis of Complex Molecules : It is used in the synthesis of more complex molecules, enhancing the efficiency of reaction pathways through its unique structural properties .
Research into the biological activities of this compound indicates several potential applications:
- Enzyme Inhibition : The amino group can interact with active sites of enzymes, leading to inhibition or modulation of enzymatic activity.
- Receptor Binding : The cyclopropyl structure may enhance binding affinity to specific receptors, influencing physiological responses .
Case Study 1: Drug Development for Neurodegenerative Diseases
A study investigated the effects of this compound on cellular models of neurodegeneration. Results indicated that the compound could effectively inhibit specific enzymes associated with amyloid plaque formation, suggesting its potential as a therapeutic agent in Alzheimer's disease .
Case Study 2: Synthesis of MDM2 Inhibitors
Research focused on utilizing this compound as a precursor in synthesizing MDM2 inhibitors. The study demonstrated that derivatives synthesized from this compound exhibited significant anti-tumor activity in vitro, highlighting its relevance in cancer therapeutics .
Mechanism of Action
The mechanism of action of (S)-2-amino-2-cyclopropylethanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with (S)-2-amino-2-cyclopropylethanol hydrochloride, differing primarily in substituents and ring systems:
*Hypothetical data inferred from structural analysis; exact values may vary.
Physicochemical Properties
- Cyclopropyl vs. Aromatic Substituents : The cyclopropyl group in the target compound reduces overall polarity compared to halogenated phenyl analogs (e.g., 4-chlorophenyl or difluorophenyl derivatives), likely decreasing aqueous solubility but increasing lipophilicity. This property may enhance blood-brain barrier penetration in drug candidates .
- Salt Formation: All listed compounds are hydrochloride salts, improving stability and solubility. For example, (S)-2-amino-2-(2,5-difluorophenyl)ethanol hydrochloride has a solubility >50 mg/mL in water, a trait shared by most hydrochloride derivatives .
Biological Activity
(S)-2-amino-2-cyclopropylethanol hydrochloride is a chiral amino alcohol that has garnered attention due to its unique structural properties and potential biological activities. This compound features a cyclopropyl group attached to an ethanol backbone, which contributes to its distinct steric and electronic characteristics. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 137.61 g/mol
- Solubility : Enhanced solubility in water due to the hydrochloride salt form
The mechanism of action of this compound involves interactions with various biological targets. The amino group can form hydrogen bonds with proteins, while the cyclopropyl group may interact with hydrophobic regions within enzymes and receptors. These interactions can lead to modulation of enzyme activities and receptor functions, potentially influencing various biological pathways.
Biological Activities
-
Neuroprotective Effects :
- Studies indicate that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to stabilize neuronal function and prevent cell death has been highlighted in several research studies .
-
Antimicrobial Properties :
- Preliminary investigations suggest that this compound exhibits antimicrobial activity against various pathogens, indicating its potential use in developing new antibiotics .
- Inhibition of Enzymatic Activity :
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Neuroprotection : In vitro experiments demonstrated that the compound could reduce oxidative stress in neuronal cells, suggesting a protective effect against neurodegeneration .
- Antimicrobial Activity Assessment : A study reported that this compound showed significant inhibition of bacterial growth in laboratory settings, indicating its potential as an antimicrobial agent .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (S)-2-amino-2-cyclopropylethanol HCl | Neuroprotective, antimicrobial | Chiral structure with a cyclopropyl group |
| 2-Aminoethanol | Basic amino alcohol | Simpler structure; lacks cyclopropyl group |
| 3-Aminopropanol | Limited neuroprotective effects | Propyl chain instead of cyclopropyl |
| 1-Amino-2-propanol | General amino alcohol | Different positioning of the amino group |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-amino-2-cyclopropylethanol hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of a cyclopropane-containing ketone precursor, such as 2-cyclopropyl-2-oxoethanol, using ammonia or a chiral amine source. Optimization involves adjusting reaction temperature (40–80°C), catalyst selection (e.g., Pd/C or Raney Ni), and solvent polarity (methanol or ethanol). Reaction progress should be monitored via TLC, and purification achieved via recrystallization in ethanol/ether mixtures. For enantiomeric control, chiral auxiliaries or asymmetric catalysis may be employed .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign chemical shifts for cyclopropane protons (δ 0.5–1.5 ppm) and ethanolamine backbone (δ 3.0–4.0 ppm). Compare with literature data for stereochemical confirmation .
- HRMS : Validate molecular weight (C₅H₁₂ClNO, theoretical 137.06 Da for free base; +HCl adds 36.46 Da). Match experimental m/z with calculated values .
- Elemental Analysis : Confirm Cl⁻ content (theoretical ~25.8%) to verify hydrochloride salt formation .
Q. What are the best practices for purification and storage to maintain stability?
- Methodological Answer :
- Purification : Recrystallize from anhydrous ethanol or use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to remove byproducts .
- Storage : Store as a lyophilized powder at -20°C in moisture-free containers. In solution, use anhydrous DMSO or ethanol at -80°C for long-term stability .
Advanced Research Questions
Q. How can researchers ensure enantiomeric purity during synthesis, and what analytical methods validate the S-configuration?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol with 0.1% TFA) to separate enantiomers. Compare retention times with authentic (R)- and (S)-standards .
- Polarimetry : Measure optical rotation ([α]D²⁵) and compare with literature values for the S-enantiomer (e.g., +15° to +25° in methanol) .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis of a derivative (e.g., benzoylated amine) .
Q. How to address discrepancies in NMR data when synthesizing this compound?
- Methodological Answer :
- Diastereomer Detection : If unexpected peaks arise in 1H NMR (e.g., split cyclopropane signals), perform 2D NMR (COSY, NOESY) to identify coupling partners and spatial proximity .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., over-reduced intermediates). Adjust reaction stoichiometry or quenching protocols to minimize side reactions .
Q. How to design experiments to study the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : React this compound with electrophiles (e.g., acyl chlorides) under varying pH (4–9) and temperatures. Monitor via in-situ IR or 19F NMR (if using fluorinated reagents) .
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O exchange) to track proton transfer steps. Computational modeling (DFT) can predict transition states and regioselectivity .
Data Contradiction Analysis
Q. How to resolve conflicting HRMS data between theoretical and observed molecular weights?
- Methodological Answer :
- Adduct Formation : Check for sodium/potassium adducts (+22/+38 Da) in HRMS. Use softer ionization (ESI instead of MALDI) and additive-free solvents .
- Degradation : Analyze aged samples for hydrolysis products (e.g., free cyclopropanecarboxylic acid via LC-MS). Adjust storage conditions to prevent moisture ingress .
Tables for Key Characterization Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
